molecular formula C27H24ClN3O2 B3858544 1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride

1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride

Cat. No.: B3858544
M. Wt: 457.9 g/mol
InChI Key: BTZWEBRPPUJWPB-UHFFFAOYSA-N
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Description

1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is a complex organic compound with a unique structure that includes a pyridinium ion, a benzyl group, and a phenylmethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinium Ion: The pyridinium ion can be synthesized by reacting pyridine with benzyl chloride under reflux conditions.

    Formation of the Schiff Base: The Schiff base is formed by reacting 4-phenylmethoxybenzaldehyde with an amine derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyridinium ion with the Schiff base under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenylmethoxy derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.

Properties

IUPAC Name

1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2.ClH/c31-27(25-15-17-30(18-16-25)20-23-7-3-1-4-8-23)29-28-19-22-11-13-26(14-12-22)32-21-24-9-5-2-6-10-24;/h1-19H,20-21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWEBRPPUJWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride

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